molecular formula C20H21N3O3S2 B2831077 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 300814-99-7

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No. B2831077
CAS RN: 300814-99-7
M. Wt: 415.53
InChI Key: CNJHPMUSTIPOAC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use as a cancer treatment. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in cell growth and division. In

Scientific Research Applications

Antibacterial Activity

The compound’s structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, some of these derivatives display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The complex formed by combining the compound with the cell-penetrating peptide octaarginine shows distinctive modes of action, suggesting promising therapeutic potential .

Cytotoxic Properties

While the primary focus has been on antibacterial activity, it’s worth exploring the cytotoxic properties of this compound. A structure-activity relationship study revealed that the nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles (including this compound) significantly influences their cytotoxic activity . Investigating its impact on cancer cells could be a valuable avenue.

Material Science

Considering its synthesis and unique structure, exploring its applications in material science (e.g., as a building block for functional materials) could be intriguing. Researchers might investigate its properties related to solubility, stability, and reactivity.

properties

IUPAC Name

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-20(2,3)15-6-4-14(5-7-15)18(24)22-16-8-10-17(11-9-16)28(25,26)23-19-21-12-13-27-19/h4-13H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJHPMUSTIPOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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